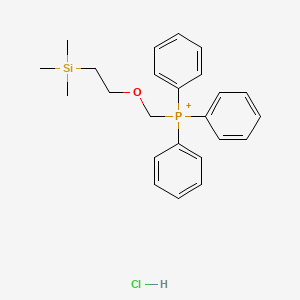
2-(Trimethylsilyl)ethoxymethyl triphenylphosphonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trimethylsilyl)ethoxymethyl triphenylphosphonium chloride is a chemical compound with the molecular formula C24H30ClOPSi. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is known for its ability to act as a reactant in various chemical reactions, making it a valuable tool in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(Trimethylsilyl)ethoxymethyl triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with 2-(trimethylsilyl)ethoxymethyl chloride in benzene at gentle reflux for 18 hours. Upon cooling, the resulting phosphonium salt can be recovered by filtration and purified by triturating with diethyl ether, yielding the product in 94% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)ethoxymethyl triphenylphosphonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Wittig Reactions: It is commonly used in Wittig reactions to form alkenes from aldehydes and ketones.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include aldehydes, ketones, and various nucleophiles.
Major Products
The major products formed from reactions involving this compound include alkenes (from Wittig reactions) and substituted phosphonium salts (from nucleophilic substitution reactions) .
Scientific Research Applications
2-(Trimethylsilyl)ethoxymethyl triphenylphosphonium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)ethoxymethyl triphenylphosphonium chloride involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphonium group can stabilize negative charges, facilitating the formation of carbon-carbon bonds in Wittig reactions. The trimethylsilyl group provides steric protection, enhancing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- (Methoxymethyl)triphenylphosphonium chloride
- (Ethoxycarbonylmethyl)triphenylphosphonium bromide
- (Chloromethyl)triphenylphosphonium chloride
Uniqueness
2-(Trimethylsilyl)ethoxymethyl triphenylphosphonium chloride is unique due to the presence of the trimethylsilyl group, which provides steric protection and enhances its reactivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules, where selectivity and reactivity are crucial .
Properties
Molecular Formula |
C24H31ClOPSi+ |
|---|---|
Molecular Weight |
430.0 g/mol |
IUPAC Name |
triphenyl(2-trimethylsilylethoxymethyl)phosphanium;hydrochloride |
InChI |
InChI=1S/C24H30OPSi.ClH/c1-27(2,3)20-19-25-21-26(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-18H,19-21H2,1-3H3;1H/q+1; |
InChI Key |
NEUMNYXEDIPGJD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















